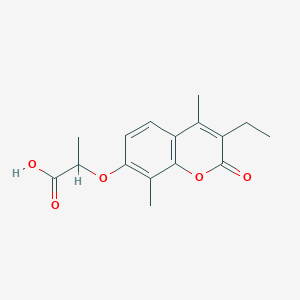
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid is a complex organic compound characterized by its unique molecular structure. It contains a chromen-2-one core, which is a derivative of coumarin, and is substituted with ethyl and dimethyl groups. This compound also features a propanoic acid moiety linked via an ether bond to the chromen-2-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromen-2-one core through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalystsThe final step involves the esterification of the chromen-2-one derivative with propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ether and ester groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether or ester derivatives .
Scientific Research Applications
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler analog with a similar chromen-2-one core but lacking the additional substituents.
Warfarin: A well-known anticoagulant with a similar core structure but different functional groups.
Umbelliferone: Another coumarin derivative with hydroxyl groups instead of the ester and ether groups.
Uniqueness
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-11-8(2)12-6-7-13(20-10(4)15(17)18)9(3)14(12)21-16(11)19/h6-7,10H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHCULLURALNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
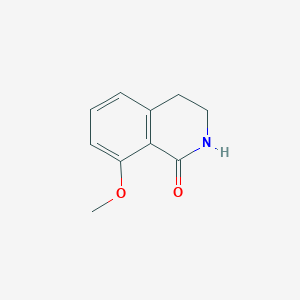


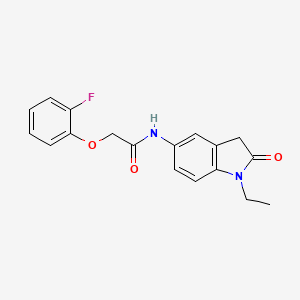
![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)
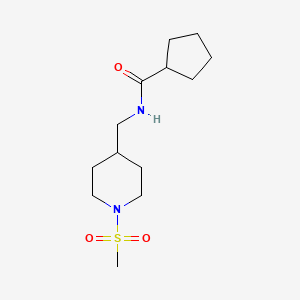
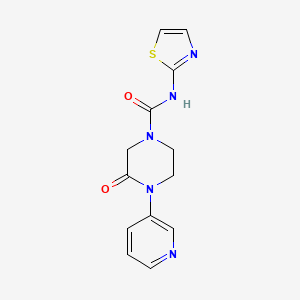
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)
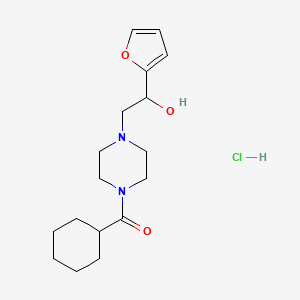
![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2700241.png)
![2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)
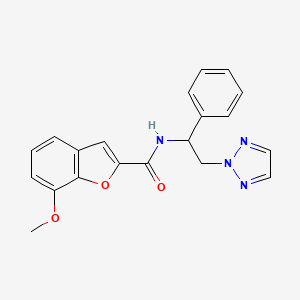
![5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2700245.png)
